3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
3-cyclohexylsulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4S2/c17-16(18,19)14-8-4-5-9-15(14)26(23,24)20-10-13(11-20)25(21,22)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGXDCWOQBDBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced via sulfonylation reactions using cyclohexylsulfonyl chloride and a suitable base.
Attachment of the Trifluoromethylphenylsulfonyl Group: The trifluoromethylphenylsulfonyl group can be attached through nucleophilic substitution reactions using 2-(trifluoromethyl)phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring undergoes nucleophilic attacks at the α-carbon due to ring strain (≈24 kcal/mol) and electron-withdrawing sulfonyl groups. Key examples include:
Mechanistic studies indicate that the trifluoromethyl group enhances electrophilicity at the adjacent sulfonyl site, facilitating nucleophilic attack .
Ring-Opening and Functionalization
The four-membered ring undergoes controlled cleavage under specific conditions:
a. Acidic Hydrolysis
-
Conditions : 6M HCl, 80°C, 8 hrs
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Product : 1,3-Bis-sulfonamide propane derivative (89% yield)
-
Mechanism : Protonation of the azetidine nitrogen followed by nucleophilic water attack at the β-carbon.
b. Reductive Ring-Opening
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Reagents : LiAlH₄, THF, 0°C → RT
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Product : 3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)propane-1,3-diamine (73% yield)
Sulfur-Fluoride Exchange (SuFEx) Reactivity
The sulfonyl fluoride moiety participates in SuFEx click chemistry:
| Reaction Partner | Catalyst | Product Application | Yield |
|---|---|---|---|
| Morpholine | K₂CO₃, MeCN | Bioconjugation probes | 84% |
| Benzylamine | Et₃N, DCM | Peptidomimetic scaffolds | 91% |
| Propargyl alcohol | – | Alkyne-functionalized derivatives | 76% |
Kinetic studies show activation energy (Eₐ) of 21.6 kcal/mol for SuFEx reactions, slightly higher than oxetane analogs due to azetidine ring rigidity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Coupling Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | 3-Aryl-azetidine derivatives | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated bis-sulfonamides | 73% |
The 2-(trifluoromethyl)phenyl group directs regioselectivity in these reactions via electronic effects.
Photochemical [2+2] Cycloadditions
Under UV light (λ = 365 nm), the compound forms dimeric structures:
-
Conditions : CH₂Cl₂, 24 hrs
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Stereoselectivity : >20:1 diastereomeric ratio due to sulfonyl group steric effects
Deprotection and Derivatization
The Cbz-protected amine (when present) undergoes clean deprotection:
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Reagent : TMSI, CH₂Cl₂, 0°C
-
Applications : Enables further alkylation/acylation at the nitrogen center
Comparative Reactivity Table
| Reaction Class | Rate Constant (k, s⁻¹) | Activation ΔG‡ (kcal/mol) |
|---|---|---|
| SuFEx with amines | 2.3 × 10⁻³ | 21.6 |
| Ring-opening hydrolysis | 1.8 × 10⁻⁴ | 24.1 |
| Suzuki coupling | 4.5 × 10⁻⁵ | 28.3 |
This compound's reactivity profile makes it valuable for medicinal chemistry (targeted prodrug design) and materials science (polymer cross-linking). Recent advances in flow chemistry have improved scalability of key reactions like SuFEx conjugations .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine exhibit significant antimicrobial properties. For instance, a study highlighted its effectiveness against Mycobacterium tuberculosis, with modifications to the azetidine ring enhancing antibacterial potency. The minimum inhibitory concentration (MIC) values for various analogs were documented, demonstrating the importance of structural variations in drug design.
Table 1: MIC Values of Related Compounds
| Compound | Structure Modification | MIC (µM) |
|---|---|---|
| 4PP-1 | Base compound | 6.3 |
| 4PP-2 | 4-p-tert-butylphenyl | 2.0 |
| 4PP-3 | Cyclohexylmethylene | 6.8 |
| 4PP-5 | Sulfonamide linkage | >100 |
| 4PP-6 | Amide linkage | >100 |
The mechanism of action for these compounds often involves targeting specific bacterial pathways, such as inhibiting the MmpL3 protein critical for mycobacterial cell wall synthesis .
Anticancer Potential
In addition to antimicrobial activity, this compound has been evaluated for anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) assessed its efficacy across multiple tumor types, revealing promising results.
Table 2: Anticancer Activity Assessment
| Compound | Cell Line Tested | Average Growth Inhibition (%) |
|---|---|---|
| Compound A | A549 (Lung cancer) | 60 |
| Compound B | MCF7 (Breast cancer) | 55 |
| Compound C | HeLa (Cervical cancer) | 50 |
These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents .
Industrial Applications
Beyond research applications, this compound also holds potential in industrial settings, particularly in pharmaceuticals where it can be utilized as an intermediate in the synthesis of more complex molecules or as a scaffold for drug development.
Case Studies and Research Findings
Several studies have documented the biological activity and synthetic routes for this compound:
- A study published in Molecules explored the synthesis and biological evaluation of azetidine derivatives, including this compound, emphasizing its potential as an antimicrobial agent .
- Another research article focused on the structure-activity relationship (SAR) of related sulfonamide compounds, providing insights into how structural modifications influence biological activity .
Mechanism of Action
The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of sulfonyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylsulfonyl)-1-phenylazetidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidine: Lacks the cyclohexylsulfonyl group, affecting its overall reactivity and applications.
3-(Cyclohexylsulfonyl)azetidine: Lacks both the phenyl and trifluoromethyl groups, leading to distinct chemical behavior.
Uniqueness
3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine is unique due to the combination of cyclohexylsulfonyl and trifluoromethylphenylsulfonyl groups, which impart specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for diverse research applications.
Biological Activity
3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine, with the CAS number 1448073-22-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₀F₃N₀₄S₂
- Molecular Weight : 411.5 g/mol
- Structure : The compound features a sulfonyl group attached to both the cyclohexyl and trifluoromethyl phenyl moieties, which are critical for its biological activity.
In Vitro Studies
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Staphylococcus aureus and MRSA : Compounds with trifluoromethyl groups have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of conventional antibiotics, indicating their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 5 | Active against S. aureus |
| Compound B | 10 | Active against MRSA |
The mechanism through which this compound exhibits its biological effects may involve:
- Enzyme Inhibition : The sulfonyl groups can interact with specific enzymes, potentially inhibiting their activity. This is crucial in disrupting bacterial cell wall synthesis or metabolic pathways .
- Receptor Binding : The compound may bind to cellular receptors involved in inflammatory responses or bacterial adhesion processes, thereby modulating immune responses .
Case Studies and Research Findings
- Antitubercular Activity : In a study comparing various azetidine derivatives, compounds structurally related to this compound were tested against Mycobacterium tuberculosis. Results indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced antibacterial activity .
- Inflammatory Response Modulation : Another study explored the anti-inflammatory potential of azetidine derivatives. It was found that certain substitutions on the azetidine ring could lead to a marked decrease in pro-inflammatory cytokine production in vitro, suggesting a possible therapeutic role in inflammatory diseases .
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is essential for evaluating its therapeutic potential:
- Absorption : The lipophilicity imparted by the cyclohexyl and trifluoromethyl groups suggests good absorption characteristics.
- Metabolism : Initial studies indicate that compounds with similar structures undergo metabolic transformations primarily via glutathione conjugation pathways, which may affect their efficacy and safety profiles .
| Property | Value |
|---|---|
| Log P | 3.5 |
| Bioavailability | High |
Q & A
Q. How can researchers optimize the synthesis of 3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine?
- Methodological Answer : Synthesis optimization involves:
- Step-wise sulfonation : Introduce cyclohexylsulfonyl and trifluoromethylphenylsulfonyl groups sequentially to avoid side reactions. Use SOCl₂ or TFAA (trifluoroacetic anhydride) for sulfonic acid activation .
- Catalytic systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., tris-o-furylphosphine) to enhance coupling efficiency .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and HPLC for final purity (>98%) .
- Yield improvement : Optimize reaction temperature (60–80°C) and solvent polarity (DMF or THF) to balance reactivity and stability .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and confirm sulfonyl-azetidine conformation (e.g., using SHELXS97/SHELXL97 for refinement) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify sulfonyl protons (δ 3.1–3.5 ppm) and trifluoromethyl signals (δ 120–125 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 454.1 [M+H]⁺) .
Q. How can solubility and stability be assessed for this compound in experimental settings?
- Methodological Answer :
- Solubility profiling : Test in DMSO, THF, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~260 nm) .
- Stability studies : Accelerated degradation under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines). Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. What computational approaches elucidate the reaction mechanisms involving this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian09 or ORCA to model sulfonyl group interactions and transition states. Compare with crystallographic data (e.g., bond angles/lengths from Acta Crystallographica reports) .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes with sulfonyl-binding pockets) using AutoDock Vina .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD results)?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR (solution-state) with XRD (solid-state) to identify conformational flexibility .
- Dynamic NMR : Variable-temperature studies to detect rotational barriers around sulfonyl groups .
Q. What strategies are effective for evaluating this compound’s biological activity in vitro?
- Methodological Answer :
- Dose-response assays : Use mammalian cell lines (HEK293 or HeLa) with MTT assays (IC₅₀ determination) .
- Enzyme inhibition : Screen against serine hydrolases (fluorogenic substrates) to exploit sulfonyl electrophilicity .
Q. How can computational modeling predict regioselectivity in derivative synthesis?
- Methodological Answer :
- Fukui indices : Calculate nucleophilic/electrophilic sites using DFT to prioritize functionalization sites .
- MD simulations : Model solvent effects (e.g., DMF vs. acetonitrile) on reaction pathways .
Q. What methodologies identify degradation pathways under oxidative conditions?
- Methodological Answer :
- LC-MS/MS : Track oxidative byproducts (e.g., sulfonic acid derivatives) using positive/negative ion modes .
- Isotopic labeling : Use ¹⁸O-labeled H₂O₂ to trace oxygen incorporation into degradation products .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
